6-(4-clorofeniletil)pirimidina-2,4(1H,3H)-diona

Descripción general

Descripción

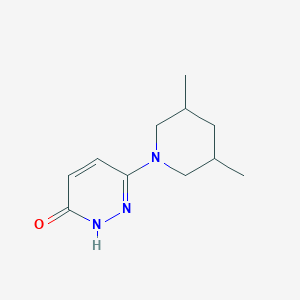

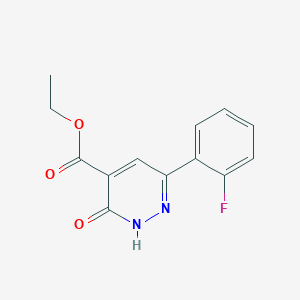

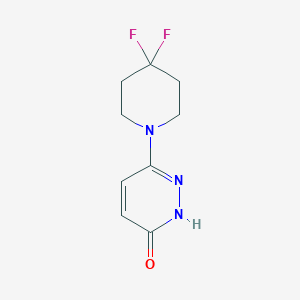

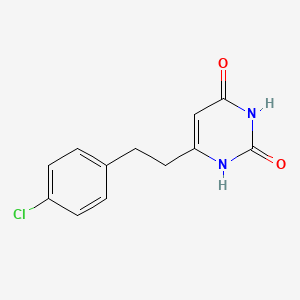

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación antiviral

Los compuestos con una estructura similar a la “6-(4-clorofeniletil)pirimidina-2,4(1H,3H)-diona” han mostrado resultados prometedores en la investigación antiviral . Por ejemplo, una serie de nuevos derivados de 4-(2-(6-amino-4-oxo-4,5-dihidro-1H-pirrolo[2,3-d]pirimidin-3-il)etil)benzamida no glutamato mostraron una actividad antiviral de 4 a 7 veces mayor que su fármaco comercial estructuralmente similar Pemetrexed contra el virus de la enfermedad de Newcastle .

Tratamiento de enfermedades neurodegenerativas

Las pirimidina-2,4,6-trionas (PYT), una clase de compuestos estructuralmente similares a la “this compound”, se han estudiado por su potencial en el tratamiento de enfermedades neurodegenerativas como la esclerosis lateral amiotrófica (ELA) . La ELA es una enfermedad neurodegenerativa mortal que se caracteriza por la pérdida progresiva de neuronas motoras, lo que lleva a debilidad muscular, parálisis y muerte . Los compuestos PYT muestran buena potencia, datos ADME superiores, baja toxicidad, penetración en el cerebro y excelente biodisponibilidad oral .

Tratamiento del cáncer

El esqueleto de pirrolo[2,3-d]pirimidina, que está presente en la “this compound”, exhibe una gran cantidad de actividades biológicas como la inhibición de la dihidrofolato reductasa (DHFR), la inhibición enzimática, la actividad antiviral, antiinflamatoria, antialérgica, antitumoral, antibacteriana y antifúngica . Estos esfuerzos han llevado al descubrimiento de Metotrexato y Pemetrexed, que son los fármacos comercializados actualmente que se utilizan exclusivamente en el tratamiento del cáncer .

Inhibición enzimática

Se ha descubierto que los compuestos con una estructura similar a la “this compound” exhiben propiedades de inhibición enzimática . Esto podría usarse potencialmente en el desarrollo de nuevos fármacos para diversas enfermedades.

Aplicaciones antiinflamatorias y antialérgicas

El esqueleto de pirrolo[2,3-d]pirimidina, presente en la “this compound”, ha mostrado actividades antiinflamatorias y antialérgicas . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades relacionadas con la inflamación y las alergias.

Aplicaciones antibacterianas y antifúngicas

El esqueleto de pirrolo[2,3-d]pirimidina, presente en la “this compound”, ha mostrado actividades antibacterianas y antifúngicas . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones bacterianas y fúngicas.

Mecanismo De Acción

Target of Action

Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.

Mode of Action

Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.

Biochemical Pathways

Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .

Pharmacokinetics

Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.

Result of Action

Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.

Action Environment

The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .

Análisis Bioquímico

Biochemical Properties

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of mutant superoxide dismutase 1 (SOD1)-dependent protein aggregation . This compound interacts with enzymes, proteins, and other biomolecules, exhibiting neuroprotective properties. The interaction with mutant SOD1 is crucial as it helps in preventing the aggregation of misfolded proteins, which is a common pathological feature in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound’s ability to penetrate the brain and its low toxicity further enhance its potential as a therapeutic agent .

Cellular Effects

The effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has demonstrated efficacy in protecting motor neurons from degeneration, which is a hallmark of ALS . By inhibiting the aggregation of mutant SOD1, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione helps maintain cellular homeostasis and prevents the activation of apoptotic pathways that lead to cell death.

Molecular Mechanism

The molecular mechanism of action of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to mutant SOD1, preventing its aggregation and subsequent toxicity . This binding interaction stabilizes the protein and prevents the formation of toxic aggregates. Additionally, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the expression of genes involved in oxidative stress response and protein homeostasis, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . In in vitro and in vivo studies,

Propiedades

IUPAC Name |

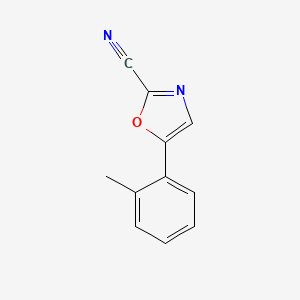

6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFPFDWWGOWWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.